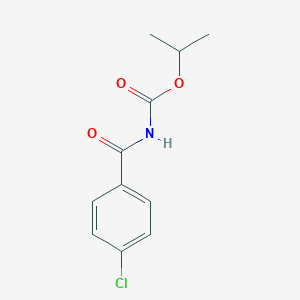![molecular formula C18H12ClN5 B255504 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)
2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, also known as AC4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AC4 has been shown to have an inhibitory effect on the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases, including cancer and cardiovascular diseases.
作用机制
The mechanism of action of 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its ability to inhibit the activity of PDE4 and PKC. By inhibiting the activity of PDE4, 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile increases the intracellular levels of cAMP, which in turn activates downstream signaling pathways that are involved in the regulation of various cellular processes. By inhibiting the activity of PKC, 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile disrupts the signaling pathways that are involved in the development and progression of various diseases, including cancer and cardiovascular diseases.
Biochemical and Physiological Effects:
2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the growth of blood vessels that supply nutrients to tumors. 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).
实验室实验的优点和局限性
2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a valuable tool for scientific research. 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also limitations to the use of 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile in lab experiments. 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the effects of 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile may be cell-type specific, which may limit its applicability to certain diseases and cell types.
未来方向
There are several future directions for research on 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile. One area of research is the development of more potent and selective inhibitors of PDE4 and PKC. Another area of research is the identification of new targets for 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, which may expand its potential therapeutic applications. Additionally, the development of new delivery methods for 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile may improve its effectiveness in vivo. Finally, the use of 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile in combination with other drugs may enhance its therapeutic potential and reduce the risk of drug resistance.
合成方法
The synthesis of 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves several steps, including the preparation of 3-chloro-4-methylphenylhydrazine, the condensation of 3-chloro-4-methylphenylhydrazine with 2-cyanopyrrolo[2,3-b]quinoxaline, and the subsequent reduction of the resulting product. The final product is obtained after purification by column chromatography. The synthesis of 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.
科学研究应用
2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have an inhibitory effect on the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases, including cancer and cardiovascular diseases. 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has been shown to inhibit the activity of phosphodiesterase 4 (PDE4), an enzyme that is involved in the regulation of intracellular cyclic AMP (cAMP) levels. 2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.
属性
产品名称 |
2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile |
|---|---|
分子式 |
C18H12ClN5 |
分子量 |
333.8 g/mol |
IUPAC 名称 |
2-amino-1-(3-chloro-4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
InChI |
InChI=1S/C18H12ClN5/c1-10-6-7-11(8-13(10)19)24-17(21)12(9-20)16-18(24)23-15-5-3-2-4-14(15)22-16/h2-8H,21H2,1H3 |
InChI 键 |
ZRHSXLQCEWFJAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)


![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)
![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)


![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)